molecular formula C11H24N2O2 B3186789 N2-Boc-2,3-dimethyl-2,3-butanediamine CAS No. 1306610-31-0

N2-Boc-2,3-dimethyl-2,3-butanediamine

Cat. No.: B3186789
CAS No.: 1306610-31-0
M. Wt: 216.32 g/mol
InChI Key: XESYPBHHGHNDEQ-UHFFFAOYSA-N
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Description

N2-Boc-2,3-dimethyl-2,3-butanediamine, also known as tert-butyl N-(3-amino-2,3-dimethylbutan-2-yl)carbamate, is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol. This compound is primarily used as a research chemical and is known for its utility in various chemical reactions and applications.

Preparation Methods

The synthesis of N2-Boc-2,3-dimethyl-2,3-butanediamine typically involves the protection of the amine group using a Boc (tert-butoxycarbonyl) protecting group. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amine group .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

N2-Boc-2,3-dimethyl-2,3-butanediamine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions .

Scientific Research Applications

N2-Boc-2,3-dimethyl-2,3-butanediamine is utilized in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research involving this compound includes the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N2-Boc-2,3-dimethyl-2,3-butanediamine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized .

Comparison with Similar Compounds

N2-Boc-2,3-dimethyl-2,3-butanediamine can be compared with other Boc-protected amines, such as:

  • N-Boc-1,2-diaminoethane
  • N-Boc-1,3-diaminopropane
  • N-Boc-1,4-diaminobutane

These compounds share the Boc-protected amine functionality but differ in the length and structure of the carbon chain. This compound is unique due to its branched structure, which can influence its reactivity and the types of molecules it can be used to synthesize.

Properties

IUPAC Name

tert-butyl N-(3-amino-2,3-dimethylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-9(2,3)15-8(14)13-11(6,7)10(4,5)12/h12H2,1-7H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESYPBHHGHNDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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